![molecular formula C13H26O7Si B14115387 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one](/img/structure/B14115387.png)
4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD29067222 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Its molecular structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.
Méthodes De Préparation
The synthesis of MFCD29067222 involves several steps, each requiring specific conditions and reagents. The most common synthetic route includes:
Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.
Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified and isolated.
Final Synthesis: The intermediate is subjected to further reactions, often involving catalysts and specific solvents, to yield MFCD29067222.
Industrial production methods for MFCD29067222 typically involve large-scale reactions in reactors designed to maintain optimal conditions for yield and purity. These methods often include continuous monitoring and adjustment of reaction parameters to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
MFCD29067222 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: MFCD29067222 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms.
Applications De Recherche Scientifique
MFCD29067222 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex molecules and materials. Its reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology: Researchers use MFCD29067222 to investigate biological pathways and interactions. It can serve as a probe or inhibitor in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases. Its unique properties allow it to interact with specific molecular targets.
Industry: MFCD29067222 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which MFCD29067222 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and often require detailed studies to fully understand.
Propriétés
Formule moléculaire |
C13H26O7Si |
|---|---|
Poids moléculaire |
322.43 g/mol |
Nom IUPAC |
4-(3-triethoxysilylpropoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C13H26O7Si/c1-4-17-21(18-5-2,19-6-3)9-7-8-15-10-12-11-16-13(14)20-12/h12H,4-11H2,1-3H3 |
Clé InChI |
HSLQYFHPKMIRHF-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOCC1COC(=O)O1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


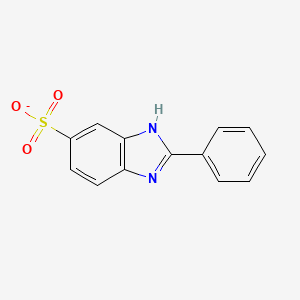
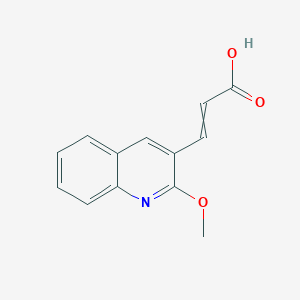

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)

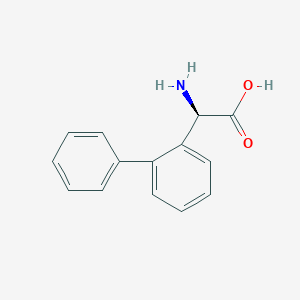

![3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
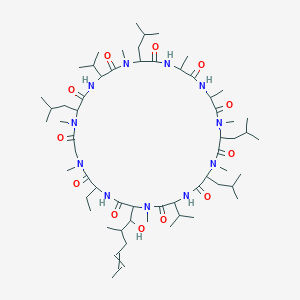
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115362.png)
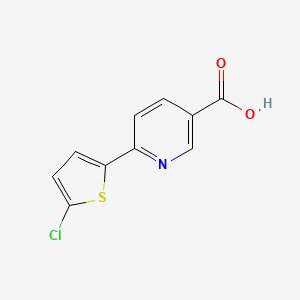
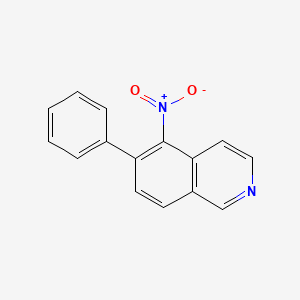

![2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoicacid](/img/structure/B14115394.png)
